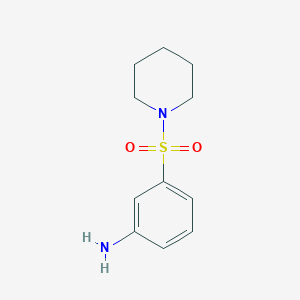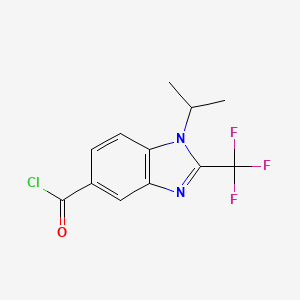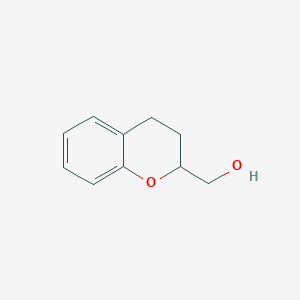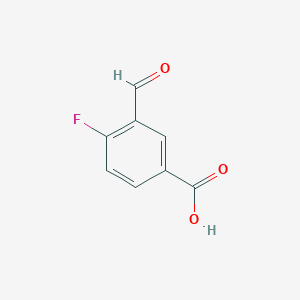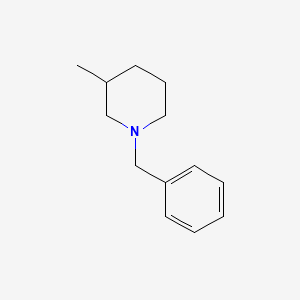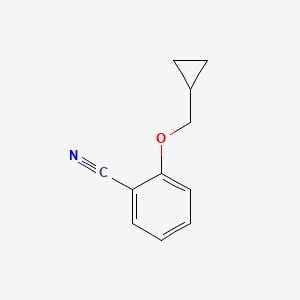![molecular formula C9H15ClN2O B1306241 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 108223-78-5](/img/structure/B1306241.png)
1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole is an organic compound with a unique structure that includes a pyrazole ring substituted with a 2-(2-chloro-ethoxy)-ethyl group and two methyl groups
準備方法
The synthesis of 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2-(2-chloroethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The process can be summarized as follows:
Reactants: 3,5-dimethylpyrazole and 2-(2-chloroethoxy)ethanol.
Catalyst/Base: Potassium carbonate.
Solvent: Anhydrous acetone or another suitable solvent.
Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques .
化学反応の分析
1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target .
類似化合物との比較
1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:
2-(2-Chloroethoxy)ethanol: A related compound used as an intermediate in various chemical syntheses.
1,2-Bis(2-chloroethoxy)ethane: Another similar compound with applications in pharmaceutical synthesis.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other chemicals. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
特性
IUPAC Name |
1-[2-(2-chloroethoxy)ethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUUPGQRUXOKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOCCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
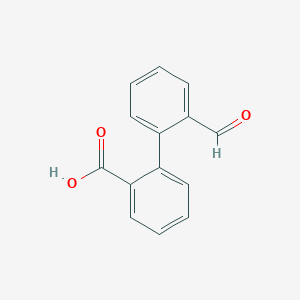
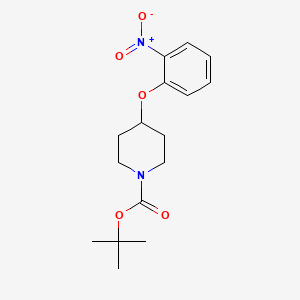
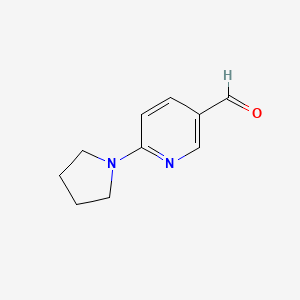
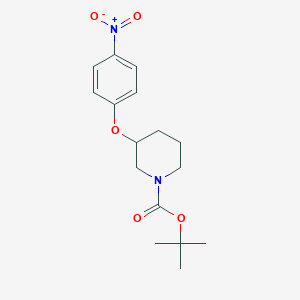
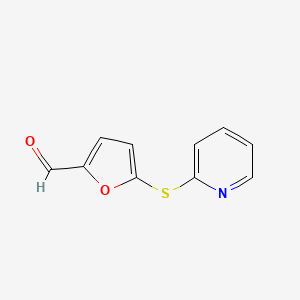
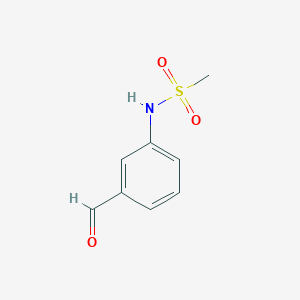
![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)
